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Compound of Interest

Compound Name: DDCPPB-Glu

Cat. No.: B1669910 Get Quote

While the specific compound "DDCPPB-Glu" does not correspond to a recognized chemical

entity in scientific literature, the context of the query strongly suggests a focus on inhibitors of

Glutamate Carboxypeptidase II (GCPII). This in-depth technical guide will, therefore, provide a

comprehensive overview of a key GCPII inhibitor, 2-(Phosphonomethyl)pentanedioic acid (2-

PMPA), and its prodrug strategies, which are central to the ongoing research in this field. This

information is curated for researchers, scientists, and drug development professionals.

Glutamate Carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate

peptidase I (NAALADase), is a key enzyme in the central nervous system that hydrolyzes the

neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

[1][2][3] Dysregulation of GCPII activity and subsequent glutamate excitotoxicity have been

implicated in a variety of neurological disorders, making it a significant therapeutic target.[2][4]

[5]

Chemical Structure and Properties of 2-PMPA
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of GCPII.

[6][7] Its structure features a phosphonate group and two carboxylate moieties, which are

crucial for its high binding affinity to the active site of the enzyme. However, these polar groups

also contribute to its poor oral bioavailability and limited brain penetration.[6][8]

Table 1: Physicochemical Properties of 2-PMPA
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Property Value Reference

Molecular Formula C6H11O6P [6]

Molecular Weight 210.12 g/mol [6]

Description
A potent inhibitor of glutamate

carboxypeptidase II.
[6]

Limitations

Highly polar, containing a

phosphonate and two

carboxylates, which severely

limits its oral bioavailability.

[6][8]

Prodrug Strategies for Enhanced Bioavailability
To overcome the pharmacokinetic limitations of 2-PMPA, various prodrug strategies have been

developed. These approaches aim to mask the polar functional groups, thereby increasing

lipophilicity and facilitating oral absorption. Once absorbed, these prodrugs are designed to be

enzymatically cleaved in the plasma or liver, releasing the active 2-PMPA.[8]

Table 2: Examples of 2-PMPA Prodrugs and Their Characteristics
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Prodrug Moiety Key Features Outcome Reference

Pivaloyloxymethyl

(POM)

Masks the

phosphonate group

with hydrophobic

moieties.

Increased likelihood of

passive oral

absorption.

[8]

Isopropyloxycarbonylo

xymethyl (POC)

Masks the

phosphonate group

with hydrophobic

moieties.

Increased likelihood of

passive oral

absorption.

[8]

tris-POC-2-PMPA

A prodrug of 2-PMPA

with enhanced

lipophilicity.

Improved oral

absorption.
[7]

tetra-ODOL-2-PMPA

A prodrug of 2-PMPA

with enhanced

lipophilicity.

Improved oral

absorption.
[7]

Mechanism of Action and Signaling Pathway
GCPII inhibition by compounds like 2-PMPA leads to an increase in the extracellular

concentration of NAAG.[1] NAAG is an agonist at the metabotropic glutamate receptor 3

(mGluR3), which is a presynaptic autoreceptor that negatively regulates glutamate release.[4]

By enhancing NAAG-mGluR3 signaling, GCPII inhibitors can reduce excessive glutamate

release, thereby mitigating excitotoxicity.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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